5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide
Overview
Description
5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the dichlorophenyl group and subsequent methoxylation and methylation reactions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine or chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-3-methylbenzoic acid, while substitution of the bromine atom with an amine can form 5-amino-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide.
Scientific Research Applications
5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to modulation of their activity. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2,3-dichlorophenyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a methoxy group.
5-bromo-N-(2,3-dichlorophenyl)-2-furamide: Contains a furan ring instead of a methoxy group.
5-bromo-N-(2,3-dichlorophenyl)-2-hexoxybenzamide: Contains a hexoxy group instead of a methoxy group.
Uniqueness
5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-8-6-9(16)7-10(14(8)21-2)15(20)19-12-5-3-4-11(17)13(12)18/h3-7H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZMGLBZEJVQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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